molecular formula C13H14BrN B3211597 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 109160-55-6

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No. B3211597
CAS RN: 109160-55-6
M. Wt: 264.16 g/mol
InChI Key: UMNCLVIQKRHZQJ-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C13H14BrN . It is a derivative of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole consists of a cyclohepta[b]indole core with a bromine atom attached at the 2-position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Synthesis and Biological Testing

One of the primary scientific applications of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its use in synthesizing potent 5-HT6 antagonists. A study by Isherwood et al. (2012) detailed an efficient synthesis process for creating a powerful 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold. This process was developed to support advanced biological testing on a multi-gram scale (Isherwood et al., 2012).

Fischer Indole Synthesis

The compound has been utilized in the Fischer indole synthesis process. Falke et al. (2011) synthesized 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole through a reaction involving cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride (Falke et al., 2011).

Potential for Atypical Antipsychotics

Mewshaw et al. (1993) explored the potential of various enantiomers of N-substituted hexahydro-7,10-iminocyclohept[b]indoles as atypical antipsychotics. They specifically studied their affinity for 5-HT2 and D2 receptors, with certain compounds showing high affinity and selectivity, which is crucial in the development of atypical antipsychotic drugs (Mewshaw et al., 1993).

Biological Activities in Pharmaceuticals

Stempel and Gaich (2016) discussed how compounds exhibiting the cyclohepta[b]indole structure motif, like 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, display a broad spectrum of biological activities. These include inhibition of various proteins and enzymes, anti-HIV activities, and antituberculosis activities. Their study highlights the importance of these compounds in pharmaceuticals and natural products (Stempel & Gaich, 2016).

Synthesis of Cyclohepta[b]indole Structural Scaffolds

Goswami et al. (2015) described a strategic approach for synthesizing cyclohehepta[b]indole structural scaffolds, which are observed in naturally occurring alkaloids with antimicrobial, anticancer, and anti-HIV activities. This synthesis involved a solvent-free Baylis-Hillman reaction followed by iodine-catalyzed C-alkylation and intramolecular Heck coupling reaction (Goswami, Borah, & Phukan, 2015).

properties

IUPAC Name

2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNCLVIQKRHZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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